molecular formula C20H21N5O2 B2480650 3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-60-3

3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2480650
CAS No.: 887465-60-3
M. Wt: 363.421
InChI Key: JDMKUDNXZQIGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Activity

  • A range of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including closely related compounds, have been found to possess potent binding affinity for serotonin (5-HT1A) receptors. These compounds have shown potential for anxiolytic-like and antidepressant activities in preclinical studies, indicating their relevance in the research of mental health disorders (Zagórska et al., 2009).

Pharmacological Evaluation

  • Structural variations of imidazo[2,1-f]purine-2,4-diones have been synthesized and tested for their affinity for various serotoninergic and dopaminergic receptors. Some derivatives demonstrated promising antidepressant and anxiolytic-like effects in vivo, supporting their potential application in neuropsychiatric drug discovery (Zagórska et al., 2015).

Antidepressant and Anxiolytic Potential

  • Further studies on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown antidepressant and anxiolytic properties, with some compounds being more effective than reference drugs like Diazepam in animal models. This highlights their potential in developing new treatments for depression and anxiety (Zagórska et al., 2016).

Receptor Affinity and Enzyme Inhibition

  • Various derivatives have been evaluated for their binding affinities to serotonin receptors and inhibitory potencies for phosphodiesterases. These studies contribute to understanding the structural features responsible for receptor and enzyme activity, crucial for drug design (Zagórska et al., 2016).

Selectivity and Antagonism at Adenosine Receptors

  • Certain imidazo[2,1-f]purine-2,4-diones exhibit potent and selective antagonism at A3 adenosine receptors. This is significant for research into adenosine receptor-targeted therapies (Baraldi et al., 2005).

Properties

IUPAC Name

6-(4-ethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-9-7-14(6-2)8-10-15/h5,7-10,12H,1,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMKUDNXZQIGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.